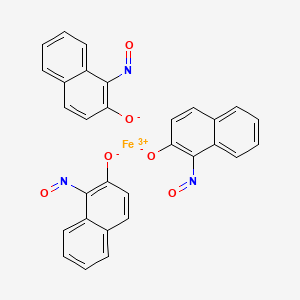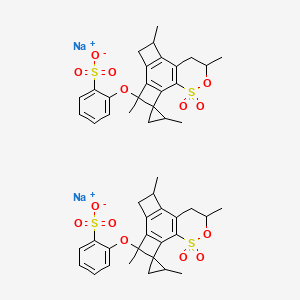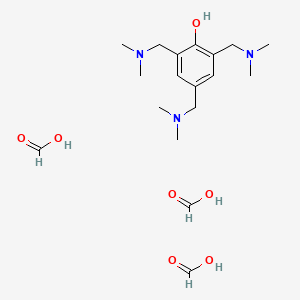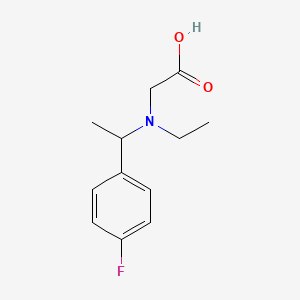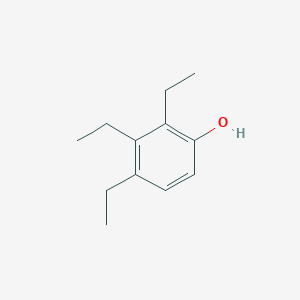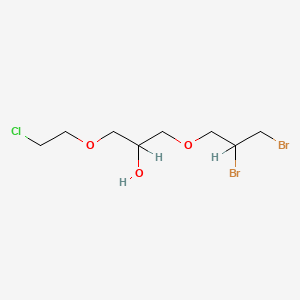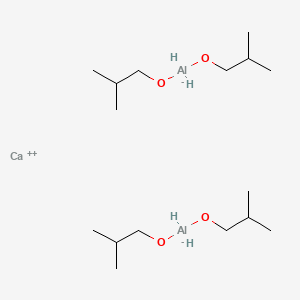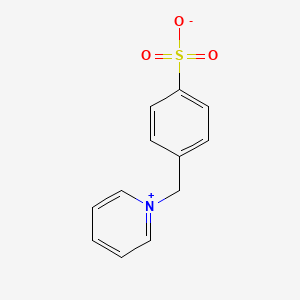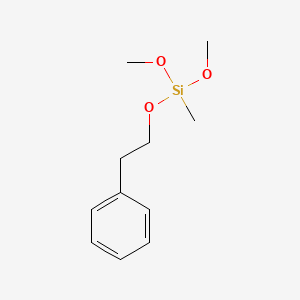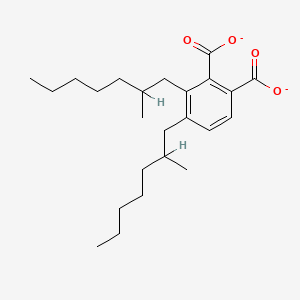
Bis(2-methylheptyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylheptyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its effective plasticizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-methylheptyl)phthalate is synthesized through the esterification of phthalic anhydride with 2-methylheptanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a titanium-based catalyst, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and 2-methylheptanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylheptyl)phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylheptanol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methylheptyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
The mechanism by which bis(2-methylheptyl)phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. Additionally, this compound can induce oxidative stress and disrupt normal cellular functions by generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar properties but different alkyl chain length.
Bis(2-methoxyethyl)phthalate: Used in similar applications but has different chemical properties due to the presence of methoxy groups.
Di-n-octyl phthalate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and toxicity.
Uniqueness
Bis(2-methylheptyl)phthalate is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability in plasticized materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies.
Propriétés
Numéro CAS |
2678-38-8 |
|---|---|
Formule moléculaire |
C24H36O4-2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3,4-bis(2-methylheptyl)phthalate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2 |
Clé InChI |
CJCVIFTXPVTSJF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



